2,4-Dichlorothieno[2,3-d]pyridazine 2,4-Dichlorothieno[2,3-d]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808342
InChI: InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H
SMILES:
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06 g/mol

2,4-Dichlorothieno[2,3-d]pyridazine

CAS No.:

Cat. No.: VC18808342

Molecular Formula: C6H2Cl2N2S

Molecular Weight: 205.06 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichlorothieno[2,3-d]pyridazine -

Specification

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
IUPAC Name 2,4-dichlorothieno[2,3-d]pyridazine
Standard InChI InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H
Standard InChI Key QWGXGGSZZDHNNG-UHFFFAOYSA-N
Canonical SMILES C1=C(SC2=CN=NC(=C21)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The thieno[2,3-d]pyridazine scaffold consists of a thiophene ring fused to a pyridazine ring at the 2,3-positions. In 2,4-dichlorothieno[2,3-d]pyridazine, chlorine atoms occupy the 2-position of the thiophene moiety and the 4-position of the pyridazine ring. This substitution pattern creates a sterically congested environment that modulates electronic delocalization across the fused rings. The compound’s planar structure is stabilized by π-π stacking interactions, while the electronegative chlorine atoms induce dipole moments that enhance solubility in polar aprotic solvents .

Table 1: Comparative Structural Features of Dichlorothienopyridazine Isomers

Compound NameChlorine PositionsFusion PositionsMolecular Weight (g/mol)
2,4-Dichlorothieno[2,3-d]pyridazineThiophene C2, Pyridazine C4Thieno[2,3-d]205.07
1,4-Dichlorothieno[3,4-d]pyridazineThiophene C1, Pyridazine C4Thieno[3,4-d]205.06
4,7-Dichlorothieno[2,3-d]pyridazinePyridazine C4, Thiophene C7Thieno[2,3-d]205.06

Spectroscopic Characteristics

While experimental spectral data for 2,4-dichlorothieno[2,3-d]pyridazine is sparse, its analogs exhibit distinct NMR and IR profiles. For instance, 13C^{13}\text{C}-NMR signals for chlorine-bearing carbons in similar compounds typically appear downfield at 125–135 ppm due to the electron-withdrawing effect of halogens . The IR spectrum likely shows stretching vibrations for C-Cl bonds near 550–650 cm1^{-1} and C=N vibrations at 1600–1650 cm1^{-1}.

Thermodynamic Stability

The compound’s stability is influenced by resonance stabilization and halogen-mediated intermolecular interactions. Computational studies on analogous systems predict a heat of formation of approximately 180 kJ/mol, with a melting point range of 210–220°C based on differential scanning calorimetry (DSC) data from related derivatives .

Synthesis and Manufacturing Approaches

Cyclocondensation Strategies

The synthesis of thieno[2,3-d]pyridazine derivatives often involves cyclocondensation reactions between thiophene precursors and pyridazine intermediates. A plausible route for 2,4-dichlorothieno[2,3-d]pyridazine could involve:

  • Thiophene Halogenation: Chlorination of 2-aminothiophene using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 to introduce the C2 chlorine substituent.

  • Pyridazine Formation: Cyclization of the halogenated thiophene with hydrazine derivatives under acidic conditions to form the pyridazine ring.

  • Regioselective Chlorination: Directed lithiation followed by quenching with hexachloroethane to install the C4 chlorine atom .

Purification and Characterization

Post-synthesis purification typically employs column chromatography with silica gel and a hexane-ethyl acetate gradient. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column ensures >95% purity, as validated by mass spectrometry (MS) and elemental analysis .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic displacement of chlorine atoms. For example:

2,4-Dichlorothieno[2,3-d]pyridazine+NaOCH32-Methoxy-4-chlorothieno[2,3-d]pyridazine+NaCl\text{2,4-Dichlorothieno[2,3-d]pyridazine} + \text{NaOCH}_3 \rightarrow \text{2-Methoxy-4-chlorothieno[2,3-d]pyridazine} + \text{NaCl}

Industrial and Materials Science Applications

Organic Electronics

The planar conjugated system and electron-withdrawing chlorine substituents make 2,4-dichlorothieno[2,3-d]pyridazine a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Theoretical calculations predict an electron mobility of 0.15 cm2 ^2/V·s, comparable to fullerene derivatives .

Coordination Chemistry

The nitrogen and sulfur atoms serve as ligating sites for transition metals. Complexation with Cu(I) yields luminescent materials with quantum yields up to 45%, suitable for organic light-emitting diodes (OLEDs) .

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